molecular formula C5H12ClN B3080618 2,2-Dimethylazetidine hydrochloride CAS No. 1088884-71-2

2,2-Dimethylazetidine hydrochloride

Cat. No.: B3080618
CAS No.: 1088884-71-2
M. Wt: 121.61 g/mol
InChI Key: OGFLUJFTPGVNFT-UHFFFAOYSA-N
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Description

2,2-Dimethylazetidine hydrochloride is a heterocyclic organic compound with the molecular formula C₅H₁₂ClN It is a four-membered ring structure containing nitrogen, making it part of the azetidine family

Preparation Methods

Synthetic Routes and Reaction Conditions

2,2-Dimethylazetidine hydrochloride can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the cyclization of 2,2-dimethyl-1,3-diaminopropane with a suitable acid can yield this compound. The reaction typically requires an inert atmosphere and temperatures ranging from 0°C to 50°C.

Industrial Production Methods

Industrial production of this compound often involves large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and drying under vacuum to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethylazetidine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the nitrogen atom in the azetidine ring can be substituted with different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding N-oxides.

    Reduction: Formation of amines.

    Substitution: Formation of N-substituted azetidines.

Scientific Research Applications

2,2-Dimethylazetidine hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the development of new materials and polymers.

Mechanism of Action

The mechanism of action of 2,2-Dimethylazetidine hydrochloride involves its interaction with molecular targets through its nitrogen atom. The compound can form hydrogen bonds and engage in nucleophilic attacks, making it reactive under various conditions. The exact pathways depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methylazetidine hydrochloride
  • 3,3-Dimethylazetidine hydrochloride
  • Azetidine hydrochloride

Uniqueness

2,2-Dimethylazetidine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical properties. The presence of two methyl groups at the 2-position enhances its stability and reactivity compared to other azetidines.

Properties

IUPAC Name

2,2-dimethylazetidine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11N.ClH/c1-5(2)3-4-6-5;/h6H,3-4H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGFLUJFTPGVNFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCN1)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

121.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,2-Dimethylazetidine hydrochloride
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2,2-Dimethylazetidine hydrochloride
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2,2-Dimethylazetidine hydrochloride
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2,2-Dimethylazetidine hydrochloride
Reactant of Route 5
2,2-Dimethylazetidine hydrochloride
Reactant of Route 6
2,2-Dimethylazetidine hydrochloride

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